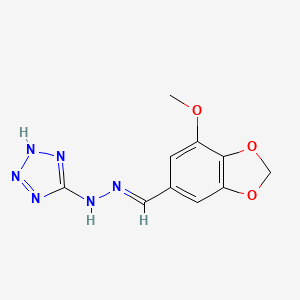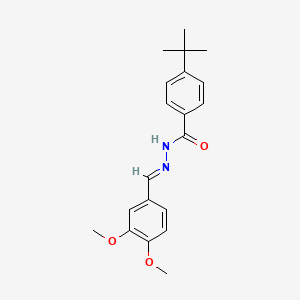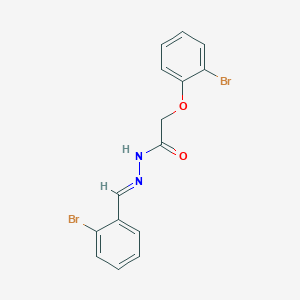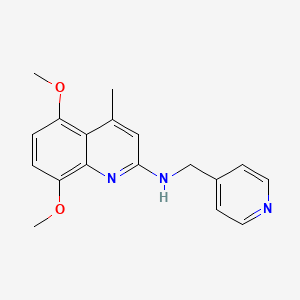![molecular formula C17H18BrN3O2 B3867604 N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3867604.png)
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
Descripción general
Descripción
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as BMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMH is a hydrazide derivative that has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in a number of biological processes. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic neurotransmission. This compound has also been shown to inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase and monoamine oxidase, this compound has also been shown to possess anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against a number of enzymes. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
Direcciones Futuras
There are a number of potential future directions for research on N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzyme targets. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for the use of this compound in the development of novel anti-inflammatory and antioxidant therapies.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Propiedades
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-3-6-15(7-4-12)19-11-17(22)21-20-10-13-9-14(18)5-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQPDSMQMJTCT-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,4-dimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3867524.png)


![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3867560.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867582.png)
![N'',N'''-bis[4-(diethylamino)benzylidene]carbonohydrazide](/img/structure/B3867585.png)
![ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3867589.png)

![9-[2-(4-morpholinyl)ethyl]-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3867599.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3867607.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3867616.png)
![methyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867624.png)